molecular formula C10H16Cl2N2O B1344635 3-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 310880-81-0

3-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B1344635
Key on ui cas rn: 310880-81-0
M. Wt: 251.15 g/mol
InChI Key: JWLSUMGJCALZFG-UHFFFAOYSA-N
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Patent
US06627648B1

Procedure details

Concentrated HCl (2 mL) was added to 3-(4-piperidinyloxy)pyridine (260 mg, 1.459 mmol), and the resulting solution was concentrated by rotary evaporation. Ethanol was added to the residue and removed by rotary evaporation to dry the product. The procedure was repeated several times until a solid was obtained. The resulting material was recrystallized from 2-propanol. The solids were filtered and dried under vacuum to afford 233 mg (63.7%) of an off-white solid, mp 152-155° C. The compound exhibits a Ki of 592 nM; the effect at muscle sites is 16 percent; and the effect at ganglia sites is 9 percent.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Yield
63.7%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH2:4][CH2:3]1>>[ClH:1].[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
260 mg
Type
reactant
Smiles
N1CCC(CC1)OC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
Ethanol was added to the residue
CUSTOM
Type
CUSTOM
Details
removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to dry the product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The resulting material was recrystallized from 2-propanol
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1CCC(CC1)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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